molecular formula C13H16F3NO3 B8164731 Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate

Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate

Cat. No.: B8164731
M. Wt: 291.27 g/mol
InChI Key: HXICWENQDKQUTN-UHFFFAOYSA-N
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Description

Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate is an organic compound characterized by its unique trifluoroethoxy group attached to a phenyl ring, which is further connected to an amino group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,2-trifluoroethanol, ethyl acrylate, and aniline derivatives.

    Formation of Intermediate: The first step involves the reaction of 2,2,2-trifluoroethanol with a suitable halogenating agent to form 2,2,2-trifluoroethyl halide. This intermediate is then reacted with an aniline derivative to introduce the trifluoroethoxy group onto the phenyl ring.

    Coupling Reaction: The resulting intermediate undergoes a coupling reaction with ethyl acrylate in the presence of a base, such as potassium carbonate, to form the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its trifluoroethoxy group imparts unique properties, making it useful in developing advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(5-amino-2-(2,2,2-trifluoroethoxy)phenyl)propanoate: Unique due to its trifluoroethoxy group.

    Ethyl 3-(5-amino-2-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of trifluoroethoxy.

    Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate: Contains an ethoxy group, lacking the fluorine atoms.

Uniqueness

The presence of the trifluoroethoxy group in this compound imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its non-fluorinated analogs. This makes it a valuable compound for applications requiring specific molecular interactions.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 3-[5-amino-2-(2,2,2-trifluoroethoxy)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c1-2-19-12(18)6-3-9-7-10(17)4-5-11(9)20-8-13(14,15)16/h4-5,7H,2-3,6,8,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXICWENQDKQUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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